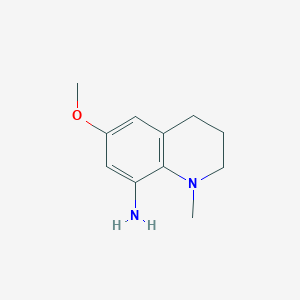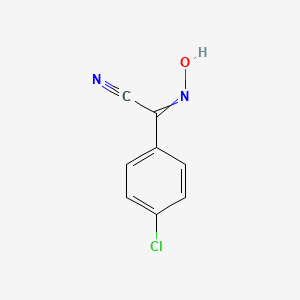
4-Chlorobenzene-1-carbonimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1-carbonimidoyl cyanide is a chemical compound that features a benzimidoyl cyanide core with a 4-chloro substituent and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1-carbonimidoyl cyanide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate imidoyl chloride, which subsequently reacts with hydroxylamine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzene-1-carbonimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base and an appropriate nucleophile.
Major Products Formed
Oxidation: Formation of 4-chloro-N-hydroxybenzimidoyl oxo derivatives.
Reduction: Formation of 4-chloro-N-hydroxybenzimidoyl amines.
Substitution: Formation of various substituted benzimidoyl cyanides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorobenzene-1-carbonimidoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzene-1-carbonimidoyl cyanide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
N-hydroxybenzimidoyl cyanide: Lacks the chlorine substituent, affecting its chemical and biological properties.
4-chloro-N-hydroxybenzimidoyl oxo derivatives:
Uniqueness
4-Chlorobenzene-1-carbonimidoyl cyanide is unique due to the presence of both the chlorine and hydroxy substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H |
Clé InChI |
WZZDYEHGFZLNNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NO)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


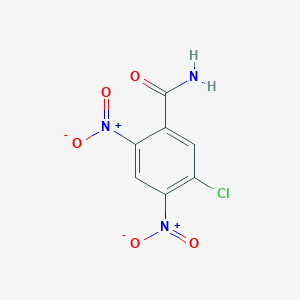

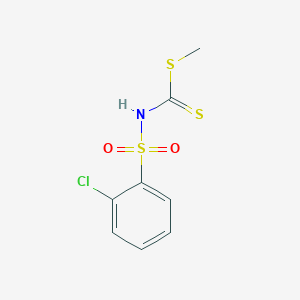
![tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B8668551.png)
![3-[(1-Methoxypropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8668552.png)
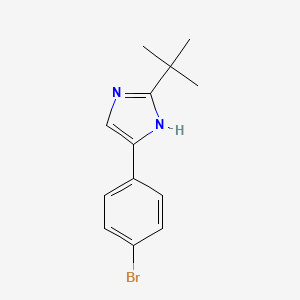
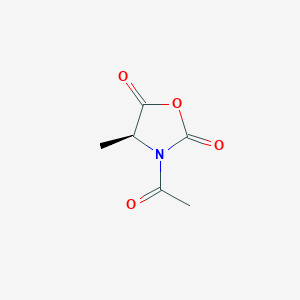
![tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8668573.png)
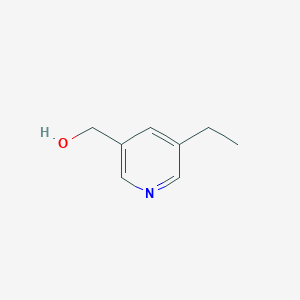
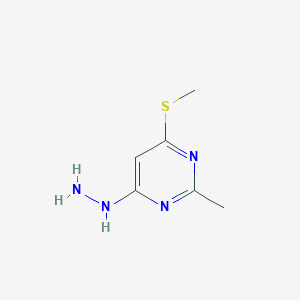
![8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8668587.png)
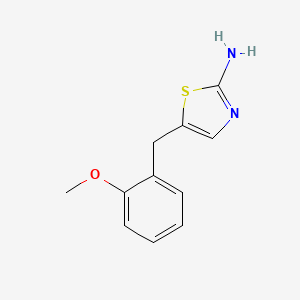
![[2-(4-chloroanilino)pyrimidin-4-yl]methanol](/img/structure/B8668597.png)
